rGHRH(1-29)NH2

Receptor pharmacology Binding affinity GHRH receptor

rGHRH(1-29)NH2, also cataloged as GRF (1-29) amide (rat), is a 29-residue synthetic peptide (C₁₅₅H₂₅₁N₄₉O₄₀S, MW 3473.02) corresponding to the amino-terminal fragment of rat growth hormone-releasing hormone. It retains full intrinsic efficacy at the pituitary GHRH receptor, stimulating growth hormone (GH) secretion with an affinity (Ki) of 3.34 nM for the rat adenopituitary receptor.

Molecular Formula C₁₅₅H₂₅₁N₄₉O₄₀S
Molecular Weight 3473.02
Cat. No. B1574796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerGHRH(1-29)NH2
Molecular FormulaC₁₅₅H₂₅₁N₄₉O₄₀S
Molecular Weight3473.02
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rGHRH(1-29)NH2 (Rat GRF 1-29 Amide) Procurement Guide: Core Identity and Analytical Baseline


rGHRH(1-29)NH2, also cataloged as GRF (1-29) amide (rat), is a 29-residue synthetic peptide (C₁₅₅H₂₅₁N₄₉O₄₀S, MW 3473.02) corresponding to the amino-terminal fragment of rat growth hormone-releasing hormone. It retains full intrinsic efficacy at the pituitary GHRH receptor, stimulating growth hormone (GH) secretion with an affinity (Ki) of 3.34 nM for the rat adenopituitary receptor [1][2]. The peptide is rapidly catabolized in biological matrices, exhibiting serum and liver homogenate half-lives of 18±4 min and 13±3 min, respectively [3]. Its species-matched sequence (His-Ala-Asp-Ala-Ile-Phe-Thr-Ser-Ser-Tyr-Arg-Arg-Ile-Leu-Gly-Gln-Leu-Tyr-Ala-Arg-Lys-Leu-Leu-His-Glu-Ile-Met-Asn-Arg-NH₂) makes it the definitive reference standard for rat-specific GHRH pharmacology and endocrine research [1][4].

Why rGHRH(1-29)NH2 Cannot Be Functionally Substituted by Human or Full-Length GHRH Analogs


Although the 29-residue N-terminal fragment constitutes the minimal fully active core shared across mammalian GHRH species, quantitative functional divergence prevents simple interchange. Rat GRF(1-29)NH2 differs from human GHRH(1-29)NH2 (sermorelin) at four amino acid positions—Arg⁸ vs Asn⁸, Arg¹¹ vs Ser¹¹, Leu²² vs Arg²², and His¹⁹ vs Arg¹⁹—which alter receptor binding kinetics, metabolic susceptibility, and signaling bias [1]. Even within the same species, rGHRH(1-29)NH2 and the native full-length rGRF(1-43)OH exhibit non-interchangeable pharmacodynamic profiles: the short fragment causes >50% desensitization of subsequent GH responses while the native peptide does not [2]. Furthermore, rGHRH(1-29)NH2 shows a distinct degradation pattern with dipeptidyl peptidase IV-mediated cleavage at Ala²-Asp³ generating rGRF(3-20)OH as a major inactive metabolite [3]. These divergences in receptor activation kinetics, desensitization liability, and metabolic fate mean that substituting rGHRH(1-29)NH2 with human sermorelin or full-length analogs introduces confounding variables that compromise experimental reproducibility.

rGHRH(1-29)NH2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Receptor Binding Affinity: rGHRH(1-29)NH2 vs Synthetic GHRH Antagonist JV-1-36 at Rat Pituitary GHRH-R

In competitive radioligand displacement assays using ¹²⁵I-labeled GHRH on rat adenopituitary membrane preparations, the GHRH antagonist JV-1-36 exhibits 79-fold higher relative affinity for the pituitary GHRH receptor compared to hGHRH(1-29)NH2 (set as reference = 1), which has an absolute Ki of 3.34 nM [1]. This means JV-1-36 binds with a Ki of approximately 0.042 nM. In contrast, vasoactive intestinal peptide (VIP) shows negligible cross-reactivity at the GHRH-R (<0.001 relative affinity), while hGHRH(1-29)NH2 likewise displays no measurable affinity at the pituitary VPAC-R [1]. This receptor selectivity profile positions rGHRH(1-29)NH2 as the physiologically relevant reference agonist for discriminating GHRH-R-mediated from VPAC-R-mediated signaling in rat tissues.

Receptor pharmacology Binding affinity GHRH receptor

GH Secretion Potency and Desensitization: rGHRH(1-29)NH2 vs Authentic rGRF(1-43)OH in Rat Pituitary

In static incubation of rat anterior pituitary cells, the authentic full-length peptide rGRF(1-43)OH is significantly more potent (EC50 = 3 × 10⁻¹¹ M) than the synthetic 29-residue fragment rGHRH(1-29)NH2 (EC50 = 5 × 10⁻¹¹ M) [1]. In a perifusion system, the rank order reverses, but the critical differentiation emerges upon repeat stimulation: prior administration of rGHRH(1-29)NH2 blunts the subsequent GH response to either rGHRH(1-29)NH2 or rGRF(1-43)OH by >50%, whereas rGRF(1-43)OH pretreatment does not induce significant desensitization [1]. This indicates that rGHRH(1-29)NH2 engages the receptor in a manner that triggers homologous and heterologous desensitization, a property absent from the endogenous full-length peptide.

Growth hormone secretion EC50 Receptor desensitization

IGF-1 Secretion Inhibition in Cancer Cells: rGHRH(1-29)NH2 vs MR-409 Agonist

In MCF7 human breast cancer cells stimulated with rhGH (1 µg/mL), co-treatment with rGHRH(1-29)NH2 (1 µM) reduced IGF-1 secretion by 70.4±14.2% (p < 0.05), whereas the synthetic GHRH super-agonist MR-409 (1 µM) achieved an 88.2±11.4% reduction (p < 0.05) [1]. In J82 human bladder cancer cells, rGHRH(1-29)NH2 reduced rhGH-stimulated IGF-1 by 43.8±12.0% (p > 0.05; not statistically significant), while MR-409 produced a 64.6±24.4% reduction (p > 0.05) [1]. The authors attribute the superior efficacy of MR-409 to its substantially greater resistance to proteolytic degradation compared to rGHRH(1-29)NH2 [1].

IGF-1 inhibition Cancer cell biology GHRH agonist comparison

Metabolic Stability in Biological Matrices: rGHRH(1-29)NH2 Half-Life vs Human Sermorelin

Incubation of rGHRH(1-29)NH2 (30 µM) in rat serum at 37°C yields an apparent disappearance half-life of 18±4 min, while incubation in liver homogenate (10 µM, 200±6 µg protein/mL) yields a half-life of 13±3 min [1]. The primary degradation pathway involves DPP IV-mediated cleavage at the Ala²-Asp³ bond, generating rGRF(3-20)OH as a major metabolite, along with trypsin-like cleavage at Arg¹¹-Arg¹² (serum) and chymotrypsin-like cleavage at Tyr¹⁰-Arg¹¹ (liver) [1]. In comparison, human sermorelin (hGHRH(1-29)NH2) has a reported plasma half-life in humans of approximately 11-12 minutes [2]. While cross-species and cross-matrix comparisons must be interpreted cautiously, the similar order of magnitude and shared DPP IV susceptibility highlight a class-wide metabolic vulnerability that has driven the development of stabilized analogs such as MR-409 and CJC-1295 [1][3].

Peptide stability Half-life Proteolytic degradation

Cancer Cell Proliferation Stimulation: rGHRH(1-29)NH2 on NCI-H727 Neuroendocrine Tumor Cells

In the human bronchial neuroendocrine tumor cell line NCI-H727, rGHRH(1-29)NH2 at concentrations of 10⁻⁸–10⁻⁶ M significantly increases cell proliferation over 24–48 h, accompanied by a statistically significant elevation in vascular endothelial growth factor (VEGF) and chromogranin A secretion into the culture supernatant [1]. The proliferative effect is blocked by co-administration of GHRH antagonists such as JV-1-36 [1][2]. In contrast, synthetic GHRH agonists such as MR-409 exhibit stronger and more protracted inhibitory effects on IGF-1 secretion in multiple cancer lines, despite sharing the same receptor—an apparent paradox attributable to differential signaling bias and metabolic stability [3]. This proliferative activity of the native-sequence fragment rGHRH(1-29)NH2 is mechanistically linked to activation of the MAPK/ERK pathway via the SV1 splice variant of the GHRH receptor [2].

Tumor cell proliferation VEGF secretion Neuroendocrine tumors

Optimal Procurement and Application Scenarios for rGHRH(1-29)NH2 Based on Quantitative Differentiation Evidence


Rat-Specific Pituitary GHRH Receptor Pharmacology and Binding Assays

When establishing competitive binding assays against the rat pituitary GHRH receptor, rGHRH(1-29)NH2 serves as the definitive reference ligand with a well-characterized Ki of 3.34 nM [1]. Its 1000-fold selectivity over the VPAC receptor makes it indispensable for discriminating GHRH-R-mediated signaling from VIP/PACAP receptor cross-talk in rat tissues [1]. This is particularly critical when screening novel GHRH analogs or antagonists, where relative affinity values must be normalized to this benchmark.

In Vivo Pulsatile GH Secretion Studies in Rat Models

The 18±4 min serum half-life of rGHRH(1-29)NH2 in rats [2] renders it the ideal agent for protocols requiring acute, pulsatile GH release rather than sustained elevation. Researchers should note the >50% desensitization liability upon repeat bolus administration [3] and design inter-dose intervals of at least 30-60 min to allow receptor recovery. For sustained-release applications, consider procuring a stabilized analog such as MR-409.

GHRH Agonist vs Antagonist Comparator Studies in Neuroendocrine Tumor Biology

In NCI-H727 and related neuroendocrine tumor models, rGHRH(1-29)NH2 at 10⁻⁸–10⁻⁶ M reproducibly stimulates proliferation and VEGF secretion [4], providing a reliable positive control for evaluating GHRH antagonists. Pairing rGHRH(1-29)NH2 with an antagonist such as JV-1-36 (79-fold higher receptor affinity) enables clean demonstration of competitive blockade [1][4].

IGF-1 Axis Modulation: Baseline Agonist Reference for Hepatic and Cancer Cell Studies

For experiments examining the direct inhibitory effect of GHRH receptor activation on GH-stimulated hepatic IGF-1 production, rGHRH(1-29)NH2 provides a moderate-efficacy reference point (70.4% inhibition in MCF7 cells) against which super-agonists such as MR-409 (88.2% inhibition) can be quantitatively benchmarked [5]. This differential is essential for structure-activity relationship (SAR) studies aiming to decouple receptor binding from signaling efficacy.

Quote Request

Request a Quote for rGHRH(1-29)NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.